1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea
CAS No.:
Cat. No.: VC19939033
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3O |
|---|---|
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 1-(4-cyanophenyl)-3-(cyclopropylmethyl)urea |
| Standard InChI | InChI=1S/C12H13N3O/c13-7-9-3-5-11(6-4-9)15-12(16)14-8-10-1-2-10/h3-6,10H,1-2,8H2,(H2,14,15,16) |
| Standard InChI Key | HOEZQBAEUIQIKR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CNC(=O)NC2=CC=C(C=C2)C#N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea consists of a urea core () modified with a 4-cyanophenyl group and a cyclopropylmethyl moiety. The cyanophenyl group introduces electron-withdrawing characteristics, while the cyclopropylmethyl substituent adds steric complexity due to the strained cyclopropane ring.
Key Functional Groups
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Cyanophenyl Group: The para-cyano substituent () enhances polarity and may influence intermolecular interactions such as hydrogen bonding or π-π stacking .
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Cyclopropylmethyl Group: The cyclopropane ring confers rigidity and unique stereoelectronic effects, potentially affecting conformational stability .
Synthetic Pathways
General Urea Synthesis Strategies
Urea derivatives are typically synthesized via reactions between amines and isocyanates or through substitution reactions. For example:
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Isocyanate Route:
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Carbodiimide-Mediated Coupling:
Carbodiimides like EDC facilitate urea formation by activating carboxylic acids for reaction with amines.
Hypothetical Synthesis of 1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea
Given the absence of direct data, a plausible route involves:
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Reacting 4-cyanoaniline with cyclopropylmethyl isocyanate in anhydrous dichloromethane.
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Purification via column chromatography to isolate the product .
Physicochemical Properties
Predicted Properties
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Molecular Weight: ~217.24 g/mol (calculated).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the cyanophenyl group; limited aqueous solubility.
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Melting Point: Estimated 150–170°C based on analogous ureas .
Spectroscopic Data (Inferred)
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IR Spectroscopy:
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NMR:
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: Cyclopropane protons (δ 0.5–1.5 ppm), aromatic protons (δ 7.5–8.0 ppm).
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Applications in Material Science
Polymer Modification
Ureas with aromatic and alicyclic groups are used in high-performance polymers. The rigidity of the cyclopropane ring might improve thermal stability in polyurea coatings.
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